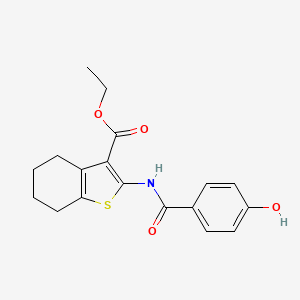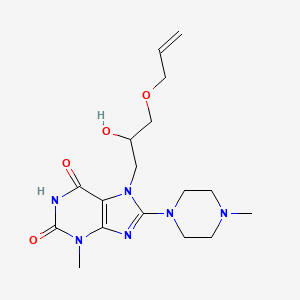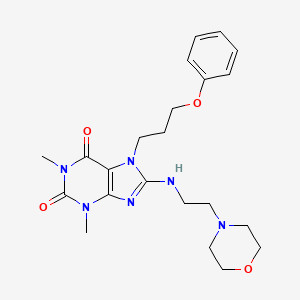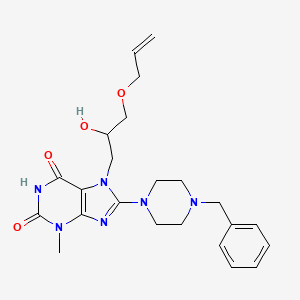![molecular formula C21H25N7O5 B7789646 7-(2-hydroxy-3-propan-2-yloxypropyl)-1,3-dimethyl-8-[2-(2-oxoindol-3-yl)hydrazinyl]purine-2,6-dione](/img/structure/B7789646.png)
7-(2-hydroxy-3-propan-2-yloxypropyl)-1,3-dimethyl-8-[2-(2-oxoindol-3-yl)hydrazinyl]purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “7-(2-hydroxy-3-propan-2-yloxypropyl)-1,3-dimethyl-8-[2-(2-oxoindol-3-yl)hydrazinyl]purine-2,6-dione” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure and reactivity, making it a subject of study in chemistry, biology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of the compound “7-(2-hydroxy-3-propan-2-yloxypropyl)-1,3-dimethyl-8-[2-(2-oxoindol-3-yl)hydrazinyl]purine-2,6-dione” involves specific synthetic routes that require precise reaction conditions. The synthesis typically involves the use of terephthalic acid or its derivatives, chromium salts, and modifiers in an aqueous medium . The reaction conditions, such as temperature, pH, and reaction time, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In industrial settings, the production of “this compound” is scaled up using similar synthetic routes but with optimized conditions to enhance efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures that the compound is produced in large quantities while maintaining high quality standards.
Chemical Reactions Analysis
Types of Reactions: The compound “7-(2-hydroxy-3-propan-2-yloxypropyl)-1,3-dimethyl-8-[2-(2-oxoindol-3-yl)hydrazinyl]purine-2,6-dione” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of specific functional groups within the molecule that interact with different reagents.
Common Reagents and Conditions: Common reagents used in the reactions involving “this compound” include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and catalyst presence, play a crucial role in determining the reaction outcome.
Major Products Formed: The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols. Substitution reactions often result in the formation of new derivatives with modified functional groups.
Scientific Research Applications
The compound “7-(2-hydroxy-3-propan-2-yloxypropyl)-1,3-dimethyl-8-[2-(2-oxoindol-3-yl)hydrazinyl]purine-2,6-dione” has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other complex molecules. In biology, it is studied for its potential interactions with biological macromolecules and its effects on cellular processes. In medicine, “this compound” is investigated for its therapeutic potential in treating various diseases. Industrially, it is utilized in the production of advanced materials and as a catalyst in chemical reactions .
Mechanism of Action
The mechanism of action of “7-(2-hydroxy-3-propan-2-yloxypropyl)-1,3-dimethyl-8-[2-(2-oxoindol-3-yl)hydrazinyl]purine-2,6-dione” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to “7-(2-hydroxy-3-propan-2-yloxypropyl)-1,3-dimethyl-8-[2-(2-oxoindol-3-yl)hydrazinyl]purine-2,6-dione” include other derivatives of terephthalic acid and chromium-based materials. These compounds share structural similarities but may differ in their reactivity and applications.
Uniqueness: What sets “this compound” apart from similar compounds is its unique combination of functional groups and its specific reactivity profile. This uniqueness makes it particularly valuable in certain applications where other compounds may not be as effective .
Conclusion
The compound “this compound” is a versatile chemical entity with significant potential in various scientific and industrial fields. Its unique properties and reactivity make it a valuable subject of study and application, contributing to advancements in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
7-(2-hydroxy-3-propan-2-yloxypropyl)-1,3-dimethyl-8-[2-(2-oxoindol-3-yl)hydrazinyl]purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7O5/c1-11(2)33-10-12(29)9-28-16-17(26(3)21(32)27(4)19(16)31)23-20(28)25-24-15-13-7-5-6-8-14(13)22-18(15)30/h5-8,11-12,29H,9-10H2,1-4H3,(H,23,25)(H,22,24,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSUCORPFOBKRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC(CN1C2=C(N=C1NNC3=C4C=CC=CC4=NC3=O)N(C(=O)N(C2=O)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OCC(CN1C2=C(N=C1NNC3=C4C=CC=CC4=NC3=O)N(C(=O)N(C2=O)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(Z)-(4-hydroxyphenyl)methylideneamino]-2-(6-methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B7789571.png)
![N-[(2-hydroxyphenyl)methylideneamino]-2-(6-methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B7789576.png)
![N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-(6-methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B7789584.png)
![N-[(Z)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B7789604.png)
![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-[(Z)-(4-hydroxyphenyl)methylideneamino]acetamide](/img/structure/B7789612.png)
![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-[(E)-(4-hydroxy-3-nitrophenyl)methylideneamino]acetamide](/img/structure/B7789615.png)
![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]acetamide](/img/structure/B7789621.png)
![6-Methyl-2-[[4-[1-(2-methylanilino)-1-oxopropan-2-yl]oxybenzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7789622.png)
![2-[[4-[1-(4-Fluoroanilino)-1-oxopropan-2-yl]oxybenzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7789628.png)
![Ethyl 2-{4-[1-(hydrazinecarbonyl)ethoxy]benzamido}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B7789632.png)




